molecular formula C14H10Cl2O3 B6382136 3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261961-47-0

3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6382136
CAS RN: 1261961-47-0
M. Wt: 297.1 g/mol
InChI Key: FDLDMQCBGAUVST-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (3-Cl-4-Cl-3-OMe-CPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents. It has a molecular weight of 308.5 g/mol and a melting point of 95-98 °C. 3-Cl-4-Cl-3-OMe-CPP is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of new materials and in the study of biochemical and physiological processes.

Mechanism of Action

3-Cl-4-Cl-3-OMe-CPP is a phenolic compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. Its mechanism of action is based on the formation of reactive intermediates, such as aryl chlorides, aryl bromides, and aryl iodides. These intermediates can then be used in a variety of reactions, such as amination, alkylation, and oxidation.
Biochemical and Physiological Effects
3-Cl-4-Cl-3-OMe-CPP has been used in the study of enzyme inhibitors, receptor antagonists, and other bioactive compounds. It has also been used in the development of new materials and in the study of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, and to bind to certain receptors in the body. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

The use of 3-Cl-4-Cl-3-OMe-CPP in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including amination, alkylation, and oxidation. It is also relatively easy to synthesize and is relatively inexpensive. However, it is flammable and should be handled with caution. It should also be stored in a cool, dry place and away from heat and light.

Future Directions

The use of 3-Cl-4-Cl-3-OMe-CPP in scientific research has a number of potential future directions. It could be used to develop new pharmaceuticals, agrochemicals, and natural products. It could also be used to study the mechanism of action of various enzymes and receptors. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop new materials and to study the effects of various environmental factors on biochemical processes.

Synthesis Methods

3-Cl-4-Cl-3-OMe-CPP can be synthesized from the reaction of 4-chloro-3-methoxycarbonylphenol and thionyl chloride. The reaction is carried out in a two-step process. In the first step, the 4-chloro-3-methoxycarbonylphenol is reacted with thionyl chloride in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere and is heated to a temperature of 80-90 °C. In the second step, the resulting chloromethoxychloride is treated with 3-chlorophenol in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere at a temperature of 80-90 °C. The product is then purified by recrystallization and further purified by chromatography.

Scientific Research Applications

3-Cl-4-Cl-3-OMe-CPP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of new materials and in the study of biochemical and physiological processes. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the study of enzyme inhibitors, receptor antagonists, and other bioactive compounds. It has also been used in the development of new materials and in the study of biochemical and physiological processes.

properties

IUPAC Name

methyl 2-chloro-5-(3-chloro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-14(18)12-6-8(2-3-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLDMQCBGAUVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686178
Record name Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)phenol

CAS RN

1261961-47-0
Record name Methyl 3',4-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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